Cas no 1390703-65-7 ((1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine)

(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine is a chiral amine derivative featuring a stereogenic center at the benzylic carbon, with a 3-methyl-4-nitrophenyl substituent. This compound is of interest in pharmaceutical and fine chemical synthesis due to its enantiomeric purity and functional group versatility. The nitro group offers reactivity for further transformations, such as reduction to aniline derivatives, while the methyl group enhances steric and electronic modulation. The (S)-configuration ensures precise stereochemical control in asymmetric synthesis, making it valuable for producing enantioselective intermediates. Its well-defined structure and stability under standard conditions facilitate its use in research and industrial applications requiring high chiral fidelity.
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine structure
1390703-65-7 structure
Product name:(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine
CAS No:1390703-65-7
MF:C9H12N2O2
Molecular Weight:180.203782081604
CID:6603291
PubChem ID:96955481

(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine
    • EN300-1870083
    • 1390703-65-7
    • インチ: 1S/C9H12N2O2/c1-6-5-8(7(2)10)3-4-9(6)11(12)13/h3-5,7H,10H2,1-2H3/t7-/m0/s1
    • InChIKey: OBPDIGWGFVAAID-ZETCQYMHSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1C)[C@H](C)N)=O

計算された属性

  • 精确分子量: 180.089877630g/mol
  • 同位素质量: 180.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 191
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 71.8Ų

(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1870083-2.5g
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine
1390703-65-7
2.5g
$2660.0 2023-09-18
Enamine
EN300-1870083-1g
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine
1390703-65-7
1g
$1357.0 2023-09-18
Enamine
EN300-1870083-0.1g
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine
1390703-65-7
0.1g
$1195.0 2023-09-18
Enamine
EN300-1870083-0.25g
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine
1390703-65-7
0.25g
$1249.0 2023-09-18
Enamine
EN300-1870083-0.05g
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine
1390703-65-7
0.05g
$1140.0 2023-09-18
Enamine
EN300-1870083-0.5g
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine
1390703-65-7
0.5g
$1302.0 2023-09-18
Enamine
EN300-1870083-1.0g
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine
1390703-65-7
1g
$1357.0 2023-06-01
Enamine
EN300-1870083-5.0g
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine
1390703-65-7
5g
$3935.0 2023-06-01
Enamine
EN300-1870083-10.0g
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine
1390703-65-7
10g
$5837.0 2023-06-01
Enamine
EN300-1870083-10g
(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine
1390703-65-7
10g
$5837.0 2023-09-18

(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine 関連文献

(1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amineに関する追加情報

Research Brief on (1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine (CAS: 1390703-65-7): Recent Advances and Applications

The compound (1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine (CAS: 1390703-65-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its nitro and methyl substituents on the phenyl ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and role as a key intermediate in drug development. This brief aims to summarize the latest findings and highlight its relevance in contemporary research.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of (1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine using novel chiral catalysts, achieving enantiomeric excess (ee) values exceeding 98%. The research team emphasized the compound's utility as a building block for kinase inhibitors, particularly in the development of targeted cancer therapies. The nitro group's strategic placement was found to enhance binding affinity to specific ATP-binding pockets in kinases, making it a valuable scaffold for structure-activity relationship (SAR) studies.

Further investigations into the pharmacological profile of 1390703-65-7 revealed its potential as a modulator of inflammatory pathways. A preclinical study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibited potent inhibitory effects on NF-κB signaling, with IC50 values in the low micromolar range. The (1S)-configuration was critical for this activity, as the enantiomer showed significantly reduced potency. These findings suggest potential applications in treating chronic inflammatory diseases, though further optimization is required to improve metabolic stability.

In drug metabolism studies, (1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine has emerged as an interesting probe for cytochrome P450 enzymes. Research published in Drug Metabolism and Disposition (2023) identified this compound as a selective substrate for CYP2D6, with distinct stereospecific metabolism patterns. This property makes it valuable for studying drug-drug interactions and personalized medicine approaches, particularly in populations with CYP2D6 polymorphisms.

The compound's crystalline properties have also been investigated, with a recent X-ray crystallography study (Acta Crystallographica Section E, 2024) solving its complete structure. The analysis revealed unique packing arrangements influenced by the nitro group's electrostatic interactions, which could inform the design of co-crystals for improved pharmaceutical formulations. These structural insights are particularly relevant for developing more bioavailable derivatives.

Looking forward, several pharmaceutical companies have included 1390703-65-7 in their development pipelines as a precursor for next-generation small molecule therapeutics. Its versatility as a chiral building block, combined with recent synthetic methodology improvements, positions it as an important compound in medicinal chemistry. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms, potentially expanding its therapeutic applications beyond traditional small molecule drugs.

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